molecular formula C18H14N4O4S B2917147 (Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 450342-59-3

(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

Cat. No. B2917147
CAS RN: 450342-59-3
M. Wt: 382.39
InChI Key: CUUOBQCQVYGHQO-FPLPWBNLSA-N
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Description

(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H14N4O4S and its molecular weight is 382.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Heteroarylacrylonitriles

    A study detailed the preparation of acrylonitriles substituted with triazoles or benzimidazoles, highlighting the synthesis process, X-ray crystal structures, and the stability of these compounds. The research emphasizes the structure-activity relationships (SAR) and finds specific configurations that exhibit potent in vitro cytotoxic potency against human cancer cell lines. The study indicates a significant potential for therapeutic applications, particularly in cancer treatment (Sączewski et al., 2004).

  • Characterization of Photoisomerizable Pyrazoline Derivative

    Another research focused on the optical properties of a pyrazoline derivative, exploring its potential in photochromic polymers. This work is particularly relevant for photonic applications, such as optical switchers, due to the compound's ability to exhibit photoinduced birefringence (Szukalski et al., 2015).

Biological Evaluation and Applications

  • Antimicrobial and Antiinflammatory Activities

    Research on novel pyrazoline derivatives has shown promising results in both in vivo anti-inflammatory and in vitro antibacterial activities. This highlights the compound's potential as a base for developing new therapeutic agents with anti-inflammatory and antibacterial properties (Ravula et al., 2016).

  • Antibacterial Activities of Schiff Bases

    A study on the synthesis and biological activity of chitosan Schiff bases incorporating heteroaryl pyrazole derivatives demonstrated their effectiveness against a variety of bacterial and fungal pathogens. This research suggests potential applications in developing new antimicrobial materials (Hamed et al., 2020).

  • Cytotoxic Activities

    The cytotoxic activities of certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were evaluated, showing potential as anticancer agents. This underlines the importance of structural modification in designing compounds with desirable biological properties (Hassan et al., 2014).

properties

IUPAC Name

(Z)-3-(furan-2-yl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S/c23-17(8-7-14-2-1-9-26-14)19-18-15-10-27-11-16(15)20-21(18)12-3-5-13(6-4-12)22(24)25/h1-9H,10-11H2,(H,19,23)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUOBQCQVYGHQO-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)/C=C\C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

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